molecular formula C12H17NO B12744781 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone CAS No. 1157738-08-3

2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone

Cat. No.: B12744781
CAS No.: 1157738-08-3
M. Wt: 191.27 g/mol
InChI Key: FXLSIGLYVVJURY-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone is an organic compound with a complex structure that includes a dimethylamino group, a methylphenyl group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone typically involves the reaction of 4-methylacetophenone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and more efficient catalysts to optimize yield and purity. The process may also include steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of a more oxidized product.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to a more reduced product.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylphenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone include:

    2-(Dimethylamino)-1-phenyl-1-propanone: Lacks the methyl group on the phenyl ring.

    2-(Dimethylamino)-1-(4-chlorophenyl)-1-propanone: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    2-(Dimethylamino)-1-(4-methoxyphenyl)-1-propanone: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the methyl group on the phenyl ring in this compound can influence its chemical reactivity and physical properties, making it unique compared to its analogs. This structural variation can affect the compound’s solubility, stability, and interaction with other molecules.

Properties

CAS No.

1157738-08-3

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(dimethylamino)-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C12H17NO/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)4/h5-8,10H,1-4H3

InChI Key

FXLSIGLYVVJURY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)N(C)C

Origin of Product

United States

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